molecular formula C7H4BrClF3N B1412130 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine CAS No. 1227597-36-5

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Cat. No. B1412130
M. Wt: 274.46 g/mol
InChI Key: XPIGOLZFCUEPCF-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is an important research topic due to their wide applications . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine” is C6H3BrF3N . The InChI Key is WZVHLUMAQLUNTJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

TFMP derivatives are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used as reactants in the preparation of aminopyridines through amination reactions .

Scientific Research Applications

Spectroscopic Characterization and Density Functional Theory Studies

5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been spectroscopically characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied for geometric structure optimization, and the non-linear optical (NLO) properties were determined, providing insights into its electronic structure and potential applications in materials science (Vural & Kara, 2017).

Functionalization of Pyridines for Carboxylic Acids Synthesis

Research has been conducted on the selective deprotonation and subsequent carboxylation of various trifluoromethyl-substituted pyridines, including 2-bromo-4-(trifluoromethyl)pyridine. This process is crucial for synthesizing carboxylic acids, highlighting the compound's role in organic synthesis and pharmaceutical intermediates production (Cottet et al., 2004).

High-Pressure Reactions with Dimethyl Acetylenedicarboxylate

A study on high-pressure reactions involving 2-bromo- and other halogeno-pyridines with dimethyl acetylenedicarboxylate has been conducted. This research provides valuable insights into the behavior of these compounds under extreme conditions, contributing to the understanding of their reactivity and potential applications in high-pressure chemistry (Matsumoto, Ikemi-Kono, & Uchida, 1978).

Suzuki Cross-Coupling Reactions

Suzuki cross-coupling reactions involving pyridine derivatives, including those related to 2-bromo-4-chloromethyl-3-(trifluoromethyl)pyridine, have been explored. These reactions are fundamental in synthesizing various pyridine-based compounds, which are important in developing pharmaceuticals, agrochemicals, and organic materials (Ahmad et al., 2017).

Synthesis of Novel Interaction Products

Investigations into the behavior of trifluoromethyl-substituted pyridines towards molecular iodine have led to the synthesis of novel interaction products. This research contributes to understanding the chemical interactions and potential applications of these pyridine derivatives in medicinal chemistry and materials science (Chernov'yants et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-5(7(10,11)12)4(3-9)1-2-13-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIGOLZFCUEPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217025
Record name 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

CAS RN

1227597-36-5
Record name 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227597-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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